![molecular formula C18H21N3O3S B4431628 {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE](/img/structure/B4431628.png)
{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE
Übersicht
Beschreibung
{4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylphenylsulfonyl group and a pyridylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 3,4-Dimethylphenylsulfonyl Group: This step involves the reaction of the piperazine derivative with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.
Attachment of the Pyridylmethanone Group: The final step involves the coupling of the sulfonylated piperazine with a pyridylmethanone derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methyl groups on the phenyl ring.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridylmethanone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides and amines.
Substitution: Products vary depending on the nucleophile used but can include substituted piperazines and pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its piperazine core is a common motif in many drugs, and the sulfonyl and pyridyl groups can enhance its biological activity.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of {4-[(3,4-DIMETHYLPHENYL)SULFONYL]PIPERAZINO}(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the sulfonyl and pyrid
Eigenschaften
IUPAC Name |
[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyridin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-3-4-17(13-15(14)2)25(23,24)21-11-9-20(10-12-21)18(22)16-5-7-19-8-6-16/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLQXPAERMJJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4431550.png)
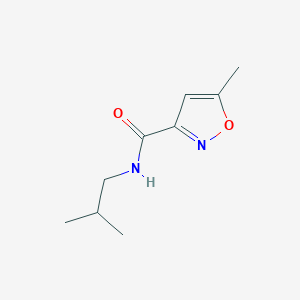
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4431563.png)
![N-[4-(morpholine-4-carbonyl)phenyl]-5-propylthiophene-3-carboxamide](/img/structure/B4431571.png)
![(3-ETHOXYPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4431590.png)
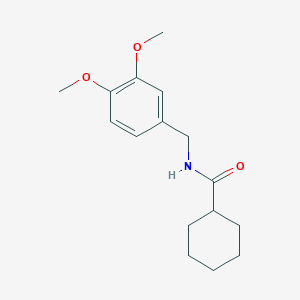
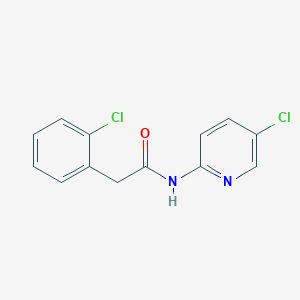
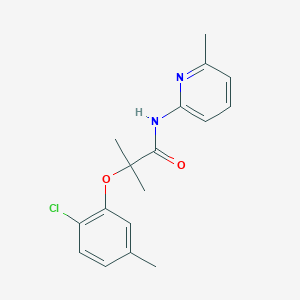
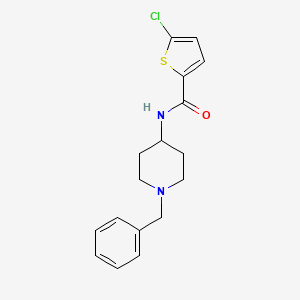

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B4431629.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3-methoxy-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4431635.png)
![N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-4-carboxamide](/img/structure/B4431636.png)
![2-chloro-4,5-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4431644.png)
